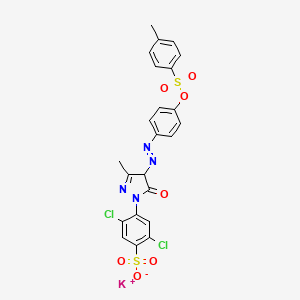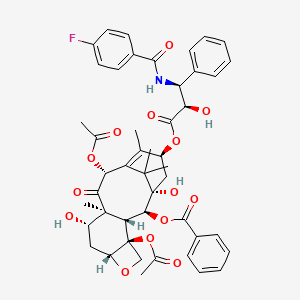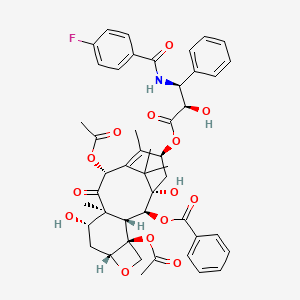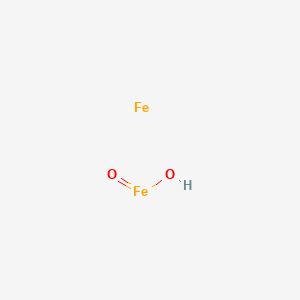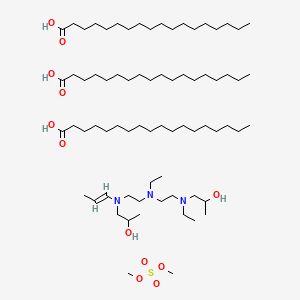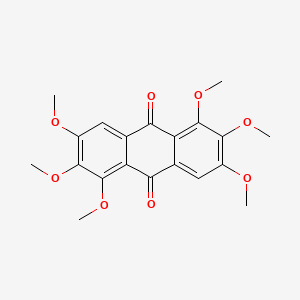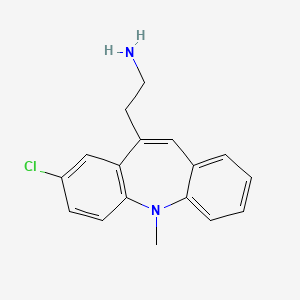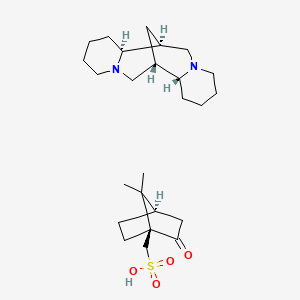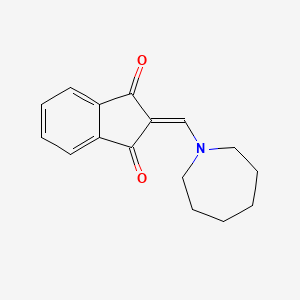![molecular formula C30H41N3O5 B12781965 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate CAS No. 239463-68-4](/img/structure/B12781965.png)
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized with the appropriate substituents. This can involve various reactions such as alkylation, acylation, and amination.
Coupling Reactions: The final step involves coupling the functionalized indole with the 2,2-dimethylpropanoate moiety. This can be achieved through esterification reactions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to modify the functional groups on the indole core. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various indoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The indole core is known to interact with a variety of biological targets, and the specific substituents on this compound could modulate its activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-[7-carbamoyl-5-[(2R)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indol-1-yl]propanoic acid
- KRG-3332 FREE BASE
Uniqueness
The unique combination of substituents on 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate gives it distinct chemical properties and potential applications. The presence of the ethoxyphenoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds.
Propriétés
Numéro CAS |
239463-68-4 |
|---|---|
Formule moléculaire |
C30H41N3O5 |
Poids moléculaire |
523.7 g/mol |
Nom IUPAC |
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C30H41N3O5/c1-6-36-25-10-7-8-11-26(25)37-17-13-32-21(2)18-22-19-23-12-15-33(27(23)24(20-22)28(31)34)14-9-16-38-29(35)30(3,4)5/h7-8,10-12,15,19-21,32H,6,9,13-14,16-18H2,1-5H3,(H2,31,34)/t21-/m1/s1 |
Clé InChI |
CTMYLDUPTAZFCT-OAQYLSRUSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N |
SMILES canonique |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


